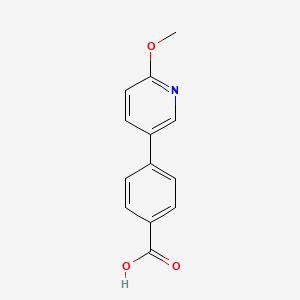

4-(6-methoxypyridin-3-yl)benzoic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(6-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWSADQKNXINOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405445 | |

| Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219671-80-4 | |

| Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 6 Methoxypyridin 3 Yl Benzoic Acid and Derivatives

Established Synthetic Pathways to 4-(6-methoxypyridin-3-yl)benzoic Acid and Related Structures

The synthesis of this compound, a biaryl compound featuring a pyridine (B92270) and a benzoic acid moiety, is predominantly achieved through robust and versatile cross-coupling reactions. Alternative strategies, though less common for this specific linkage, can involve nucleophilic aromatic substitution on appropriately activated precursors. These core structures are also valuable starting materials for further chemical transformations, including amidation and cyclization, to generate more complex heterocyclic systems.

Cross-Coupling Methodologies (e.g., Suzuki Coupling for Pyridine-Benzoic Acid Linkages)

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, making it exceptionally suitable for linking the pyridine and benzoic acid rings. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org

In a common approach to synthesize this compound, a boronic acid derivative of one aromatic ring is reacted with a halogenated version of the other. For instance, 5-bromo-2-methoxypyridine (B44785) can be coupled with 4-carboxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final biaryl product and regenerate the catalyst. libretexts.org

The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and purity. mdpi.com Various palladium catalysts and ligands can be employed, and bases such as potassium carbonate or potassium phosphate (B84403) are frequently used to facilitate the transmetalation step. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Outcome |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/Water | This compound |

This table presents illustrative examples of reaction components and is not exhaustive.

Nucleophilic Aromatic Substitution Reactions of Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming aryl-aryl bonds, although it is generally less common for constructing non-activated biaryl systems like this compound compared to cross-coupling methods. The classic SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) at positions ortho or para to a suitable leaving group (like a halogen). libretexts.orgjuniperpublishers.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

While direct coupling of a simple methoxypyridine with a benzoate (B1203000) precursor via SNAr is challenging due to a lack of sufficient activation, this methodology is critical in the synthesis of precursors or in cases where the aromatic rings are appropriately substituted with activating groups. scranton.edunih.gov For example, a highly activated dihalopyridine might react with a substituted phenol (B47542) under specific conditions as part of a multi-step synthesis.

Amidation and Cyclization Reactions (e.g., in the Synthesis of Related Heterocyclic Systems)

The carboxylic acid functional group of this compound is a versatile handle for further chemical transformations, particularly amidation reactions. By reacting the benzoic acid with an amine, a corresponding amide derivative can be readily synthesized. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using thionyl chloride), followed by the addition of the desired amine. mdpi.com

These amide intermediates can then serve as precursors for the construction of more complex, fused heterocyclic systems through intramolecular cyclization reactions. For instance, an appropriately substituted amide could undergo a cyclodehydration reaction to form a benzoxazinone (B8607429) or related heterocyclic core, a common motif in pharmacologically active molecules. The specific conditions for cyclization (e.g., acid or base catalysis, heat) depend on the nature of the amide and the desired heterocyclic product.

Derivatization Strategies for Structural Analogs of this compound

The generation of structural analogs of this compound is crucial for exploring structure-activity relationships in drug discovery and for fine-tuning the properties of materials. Derivatization strategies typically focus on modifying the core aromatic rings or the key functional groups.

Halogenation and Positional Isomerism in Benzoic Acid Core

Introducing halogen atoms onto the benzoic acid portion of the molecule can significantly alter its electronic and lipophilic properties. Halogenation of the benzoic acid ring is typically achieved through electrophilic aromatic substitution. The reaction conditions, including the choice of halogenating agent (e.g., N-bromosuccinimide, chlorine gas) and catalyst (e.g., a Lewis acid), can be controlled to direct the substitution to specific positions on the ring. The existing pyridine substituent will influence the regioselectivity of this substitution.

Furthermore, the synthesis of positional isomers, where the pyridine ring is attached to the meta or ortho position of the benzoic acid instead of the para position, can be achieved. This is accomplished by using differently substituted starting materials in the initial cross-coupling reaction, such as 3-carboxyphenylboronic acid or 2-carboxyphenylboronic acid. The synthesis of rotationally restricted biaryls, or atropisomers, can also be a consideration when dealing with ortho-substituted analogs. nih.gov

Functional Group Modifications (e.g., Methoxy (B1213986) Group and Carboxylic Acid)

The methoxy and carboxylic acid groups are prime targets for modification to create a diverse library of analogs. nih.gov

Modifications of the Methoxy Group:

Demethylation: The methoxy group can be converted to a hydroxyl group (a phenol) using strong demethylating agents like boron tribromide (BBr₃) or hydrobromic acid. This introduces a hydrogen-bond donor, which can dramatically change the compound's biological activity and physical properties.

Alkoxy Variation: By starting the synthesis with different 2-alkoxypyridines (e.g., 2-ethoxy-5-bromopyridine), analogs with varying alkyl chains on the pyridine oxygen can be prepared.

Modifications of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to a variety of esters (e.g., methyl, ethyl) by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification) or via other methods like reaction with an alkyl halide in the presence of a base.

Amidation: As previously mentioned, the carboxylic acid can be converted into a wide range of primary, secondary, or tertiary amides by coupling with different amines. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Examples of Functional Group Modifications

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| This compound | Boron tribromide (BBr₃) | Phenol (-OH) |

| This compound | Methanol, H₂SO₄ | Methyl ester (-COOCH₃) |

| This compound | 1. Thionyl chloride; 2. Dimethylamine | N,N-dimethylamide (-CON(CH₃)₂) |

This table provides examples of transformations for the key functional groups.

Modifications of the Heterocyclic Ring System (e.g., Pyridazine (B1198779), Pyrazine (B50134) Analogs)

The bioisosteric replacement of the pyridine ring in this compound with other nitrogen-containing heterocycles, such as pyridazine and pyrazine, represents a key strategy in medicinal chemistry. This modification can significantly alter the compound's physicochemical properties, including its dipole moment, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. nih.govsciencemadness.orgchemmethod.com The synthesis of these analogs requires distinct chemical transformations that replace the pyridine core with alternative six-membered aromatic diazine systems.

Synthesis of Pyridazine Analogs

The creation of pyridazine analogs, specifically 4-(6-methoxypyridazin-3-yl)benzoic acid, involves the construction of the 1,2-diazine ring. A common and effective method for this is the cyclocondensation reaction between a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) hydrate.

A plausible synthetic route can be conceptualized starting from precursors that can be assembled to form the desired substituted pyridazine. For instance, a key intermediate, a substituted 3-chloropyridazine, can be synthesized and then coupled with a benzoic acid derivative. A general synthesis for a key intermediate, methyl 6-chloropyridazine-3-carboxylate, has been reported starting from ethyl levulinate. researchgate.net This undergoes cyclization with hydrazine, followed by a series of bromination, elimination, oxidation, esterification, and chlorination steps to yield the desired pyridazine core. researchgate.net

Once a suitable halogenated methoxypyridazine, such as 3-chloro-6-methoxypyridazine, is obtained, a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling, can be employed. This reaction would couple the pyridazine core with a (4-carboxyphenyl)boronic acid derivative to furnish the final target molecule. The use of Suzuki arylation for functionalizing pyridazine rings is a well-established method in heterocyclic chemistry. researchgate.net

Table 1: Proposed Synthetic Scheme for Pyridazine Analog

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Citation |

| 1 | Ethyl levulinate | Hydrazine | Heat | 6-Methyl-2,3,4,5-tetrahydropyridazin-3-one | researchgate.net |

| 2 | 6-Methyl-2,3,4,5-tetrahydropyridazin-3-one | Bromine | Acetic Acid | 4,5-Dibromo-6-methyl-2,3,4,5-tetrahydropyridazin-3-one | researchgate.net |

| 3 | 4,5-Dibromo-6-methyl-2,3,4,5-tetrahydropyridazin-3-one | Base | Elimination | 6-Methylpyridazin-3(2H)-one | researchgate.net |

| 4 | 6-Methylpyridazin-3(2H)-one | Oxidizing Agent (e.g., KMnO₄) | Heat | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | researchgate.net |

| 5 | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | Thionyl chloride, Methanol | Esterification | Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | researchgate.net |

| 6 | Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | POCl₃ | Chlorination | Methyl 6-chloropyridazine-3-carboxylate | researchgate.net |

| 7 | Methyl 6-chloropyridazine-3-carboxylate | Sodium Methoxide | Nucleophilic Substitution | Methyl 6-methoxypyridazine-3-carboxylate | nih.gov |

| 8 | Methyl 6-methoxypyridazine-3-carboxylate | (4-carboxyphenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-(6-Methoxypyridazin-3-yl)benzoic acid | researchgate.net |

Synthesis of Pyrazine Analogs

The synthesis of pyrazine analogs, such as 4-(5-methoxypyrazin-2-yl)benzoic acid, typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov This fundamental reaction forms the pyrazine ring, which can then be further functionalized.

A general and widely used method is the Reuben G. Jones synthesis, which allows for the preparation of hydroxypyrazines by reacting α-aminoamides with 1,2-dicarbonyl compounds. beilstein-journals.org The resulting hydroxypyrazine can serve as a versatile intermediate. The hydroxyl group can be converted to a methoxy group via etherification and the pyrazine ring can be halogenated to allow for subsequent cross-coupling reactions.

For the synthesis of the specific target molecule, a strategy could involve the Suzuki coupling of a halogenated pyrazine with (4-(methoxycarbonyl)phenyl)boronic acid. nih.gov This would be followed by the introduction of the methoxy group and finally, hydrolysis of the ester to the carboxylic acid. The order of these steps can be varied depending on the stability of the intermediates and the reaction conditions. For example, the synthesis of 2,6-disubstituted pyrazines has been achieved through an initial Suzuki reaction to introduce the 4-carboxyphenyl moiety, followed by further modifications. nih.gov

Table 2: Proposed Synthetic Scheme for Pyrazine Analog

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Citation |

| 1 | Glycinamide hydrochloride | Glyoxal | Base (e.g., NaOH) | 2-Hydroxypyrazine | beilstein-journals.org |

| 2 | 2-Hydroxypyrazine | Chlorinating agent (e.g., POCl₃) | Heat | 2-Chloropyrazine | nih.gov |

| 3 | 2-Chloropyrazine | (4-(Methoxycarbonyl)phenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 4-(pyrazin-2-yl)benzoate | nih.gov |

| 4 | Methyl 4-(pyrazin-2-yl)benzoate | Sodium Methoxide | Nucleophilic Aromatic Substitution | Methyl 4-(5-methoxypyrazin-2-yl)benzoate | nih.gov |

| 5 | Methyl 4-(5-methoxypyrazin-2-yl)benzoate | Base (e.g., NaOH), then Acid | Hydrolysis | 4-(5-Methoxypyrazin-2-yl)benzoic acid | nih.gov |

These synthetic methodologies provide access to pyridazine and pyrazine analogs of this compound, enabling the exploration of their potential as novel chemical entities with modulated biological activities.

Biological Activities and Therapeutic Potential of 4 6 Methoxypyridin 3 Yl Benzoic Acid Analogs

Anticancer Activity Research

The unregulated proliferation of cells is a hallmark of cancer, prompting extensive research into synthetic compounds that can selectively target and inhibit cancer cell growth. nih.gov Molecules incorporating the benzoic acid moiety have shown significant anticancer potential, making them an important pharmacophore in drug development. nih.govjksus.org

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., HepG2, MCF7)

A primary method for assessing the anticancer potential of new compounds is through in vitro cytotoxicity assays against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cell viability after exposure to a test compound. jksus.orgmdpi.com Human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) are two of the most common cell lines used for these initial screenings. jksus.orgresearchgate.net

Research into various heterocyclic compounds containing scaffolds related to benzoic acid has demonstrated dose-dependent cytotoxic effects. For instance, studies on benzimidazole (B57391) derivatives have shown potent cytotoxic activity against both HepG2 and A549 lung carcinoma cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) of 15.58 µM and 15.80 µM, respectively. jksus.org Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited significant antiproliferative effects against the MCF-7 cell line. nih.gov These findings underscore the potential of complex aromatic and heterocyclic acid derivatives in cancer research and provide a basis for the evaluation of 4-(6-methoxypyridin-3-yl)benzoic acid analogs.

Table 1: Illustrative In Vitro Cytotoxicity of Various Heterocyclic Compounds on Cancer Cell Lines This table presents data for related compound classes to illustrate the type of findings from cytotoxicity studies.

| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | Cisplatin | 37.32 | jksus.orgresearchgate.net |

| Benzimidazole Derivative (se-182) | MCF-7 | >200 | Cisplatin | Not Specified | jksus.org |

| 4-amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 | 0.013 | Not Specified | Not Specified | nih.gov |

| Glufosfamide | HepG2 | Significantly lower than Ifosfamide | Ifosfamide | Not Specified | nih.gov |

National Cancer Institute (NCI) Screening and Therapeutic Development Initiatives

The U.S. National Cancer Institute (NCI) plays a pivotal role in the discovery and development of new anticancer agents through its comprehensive screening programs. The NCI-60 Human Tumor Cell Line Screen has been a mainstay of these efforts, evaluating the cytotoxic effects of hundreds of thousands of compounds against a panel of 60 different human cancer cell lines. nih.gov This provides a rich dataset on the activity and selectivity of potential drug candidates.

More recently, the NCI has developed advanced screening resources like the NCI-ALMANAC (A Large Matrix of Anti-Neoplastic Agent Combinations). nih.gov This initiative systematically evaluates the therapeutic activity of thousands of pairs of FDA-approved cancer drugs to identify combinations with synergistic, or greater-than-additive, growth-inhibitory effects. nih.gov The NCI also provides extensive public databases through its Developmental Therapeutics Program (DTP), including bulk data on growth inhibition, molecular targets, and chemical properties, which are invaluable for hypothesis-driven cancer research. cancer.gov Compounds such as this compound and its analogs are candidates for inclusion in these large-scale screening libraries, such as the NExT Diversity Sets, to systematically assess their anticancer potential across a wide range of cancer types. cancer.gov

Modulation of Cancer-Related Biological Targets (e.g., eIF4E, CSNK2A, VEGFR-2)

Modern anticancer drug discovery often focuses on modulating specific biological targets that are dysregulated in cancer cells. Analogs of this compound have been investigated for their potential to inhibit several key cancer-related proteins.

eIF4E: The eukaryotic initiation factor 4E (eIF4E) is a critical protein in the initiation of cap-dependent mRNA translation. nih.gov It binds to the 5' cap of mRNA and, through its interaction with the scaffolding protein eIF4G, recruits the translational machinery. This process is often dysregulated in cancer, leading to the increased translation of proteins involved in cell proliferation and survival. Therefore, disrupting the protein-protein interaction between eIF4E and eIF4G is a promising strategy for cancer therapy. Small molecule inhibitors designed to block this interaction have shown efficacy in preclinical cancer models, establishing eIF4E as a valid therapeutic target. nih.gov

CSNK2A: Protein kinase CK2 (formerly casein kinase II) is a serine/threonine kinase that is frequently overexpressed in cancer and contributes to cell growth, proliferation, and survival. researchgate.net Its alpha catalytic subunit, CSNK2A, has become a significant target for anticancer drug development. Research has identified 2,6-disubstituted pyrazines, which are structural analogs of the this compound framework, as potent and cell-active CSNK2A inhibitors. nih.govnih.gov In these analogs, the 4'-carboxyphenyl group was found to be optimal for CSNK2A activity. nih.gov Further modifications, such as the inclusion of an ortho-methoxy aniline (B41778) group, led to analogs with high selectivity for CSNK2A over other kinases like PIM3, a feature that is critical for reducing off-target effects. nih.gov

Table 2: In-Cell Target Engagement of Pyrazine (B50134) Analogs for CSNK2A

| Compound | Description | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity (PIM3/CSNK2A) | Source |

|---|---|---|---|---|---|

| 6c | 6-isopropoxyindole analogue | 14 | 420 | 30 | nih.gov |

| 6d | 6-isopropylaminoindole analogue | 27 | 350 | 13 | nih.gov |

| 7c | ortho-methoxy aniline analogue | 16 | >10000 | >625 | nih.gov |

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels. mdpi.com Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a crucial target for anti-angiogenic therapy. mdpi.comsemanticscholar.org Numerous small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase have been developed. semanticscholar.orgnih.gov The development of novel scaffolds that can selectively inhibit VEGFR-2 is an active area of research, with computational and high-throughput screening methods being used to identify new lead compounds. nih.gov Given their structural features, derivatives of this compound could be designed and evaluated as potential VEGFR-2 inhibitors.

Antimicrobial Efficacy Investigations

Beyond cancer, the benzoic acid scaffold is also known for its antimicrobial properties. Research has explored the efficacy of its derivatives against both pathogenic bacteria and fungi.

Antibacterial Properties (e.g., against Methicillin-Resistant Staphylococcus aureus)

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. This has spurred research into alternative antimicrobial agents. Studies have shown that benzoic acid and its derivatives exhibit staphylocidal activity. nih.gov Research has identified a synergistic interaction between certain benzoic acid derivatives (like β-resorcylic acid) and capric acid against MRSA. This combination leads to a rapid and complete reduction of bacteria. nih.gov The mechanism is believed to involve membrane disruption by capric acid, which allows the benzoic acid derivative to enter the cell and cause a fatal cytoplasmic ion imbalance. nih.gov Such combinations are being explored for use in healthcare products and for environmental hygiene. nih.gov

Table 3: Synergistic Bactericidal Effect against MRSA

| Treatment | Concentration | Bacterial Log Reduction (after 5 min) | Source |

|---|---|---|---|

| β-resorcylic acid (β-RA) alone | 5.0 mM | <1.5 | nih.gov |

| Capric acid (CPA) alone | 0.20 mM | <1.5 | nih.gov |

| β-RA + CPA | 5.0 mM + 0.20 mM | >7.3 (Complete reduction) | nih.gov |

Broad-Spectrum Antifungal Activity

In addition to antibacterial effects, various complex organic molecules are being investigated for broad-spectrum antifungal properties. This research involves testing compounds against a wide array of pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus. nih.gov The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth. For example, studies on drimane (B1240787) sesquiterpenoids have demonstrated fungicidal activity against numerous pathogens, including fluconazole-resistant strains, with MIC values ranging from 4 to 64 µg/ml. nih.gov This research provides a framework for how analogs of this compound could be systematically evaluated for their potential as broad-spectrum antifungal agents.

Antiviral Applications

The emergence and re-emergence of viral diseases necessitate a continuous search for new antiviral agents. Analogs of this compound have shown promise in this area, with research highlighting their activity against specific viral targets and their ability to inhibit crucial viral replication pathways.

Recent studies have identified analogs of this compound as potential inhibitors of beta-coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. A notable example involves 2,6-disubstituted pyrazines, which are structurally related to the core compound. Research has demonstrated that these pyrazine derivatives can inhibit the replication of the murine hepatitis virus (MHV), a non-pathogenic beta-coronavirus often used as a surrogate for studying SARS-CoV-2. nih.gov The antiviral activity of these compounds is linked to the inhibition of the host kinase, casein kinase 2 (CSNK2), which plays a crucial role in the viral life cycle. researchgate.net By targeting a host factor, these inhibitors may offer a broader spectrum of activity against different coronaviruses and potentially reduce the likelihood of viral resistance. researchgate.net

The antiviral efficacy of these pyrazine analogs, which incorporate a 4-carboxyphenyl substituent similar to the benzoic acid moiety in the target compound, highlights the potential of this chemical class in developing anti-SARS-like beta-coronavirus drugs. nih.govresearchgate.net The inhibition of spike protein endocytosis has been proposed as a mechanism for their antiviral action, effectively blocking viral entry into host cells. researchgate.net

The inhibition of viral enzymes essential for replication is a proven strategy in antiviral drug development. Analogs of this compound have been investigated for their ability to inhibit key enzymes such as HIV integrase and casein kinase 2A (CSNK2A).

HIV Integrase: The pyridine (B92270) scaffold is a key feature in several approved HIV-1 integrase inhibitors. nih.govzioc.ru Integrase is a critical enzyme that facilitates the integration of the viral genome into the host cell's DNA, a vital step in the retroviral replication cycle. nih.gov Research has focused on the development of pyridine-containing compounds as both integrase-LEDGF/p75 allosteric inhibitors and integrase strand transfer inhibitors (INSTIs). nih.govnih.gov While direct studies on this compound analogs as HIV integrase inhibitors are not extensively documented, the established importance of the pyridine moiety in potent integrase inhibitors suggests that this scaffold could be a promising starting point for the design of new anti-HIV agents. nih.govzioc.ru

CSNK2A: As mentioned previously, analogs of this compound, particularly 2,6-disubstituted pyrazines, have been identified as potent inhibitors of CSNK2A. nih.govnih.gov CSNK2A is a host cell kinase that is exploited by various viruses, including beta-coronaviruses, for their replication. researchgate.net The 4'-carboxyphenyl group has been identified as an optimal substituent at the 2-position of the pyrazine ring for CSNK2A activity. nih.gov The inhibition of CSNK2A by these compounds has been shown to correlate with their antiviral activity, confirming the essential role of the CSNK2 holoenzyme in beta-coronavirus replication. nih.govresearchgate.net

Below is a data table summarizing the inhibitory activity of some pyrazine analogs against CSNK2A and their antiviral efficacy.

| Compound ID | CSNK2A In-Cell IC50 (µM) | Antiviral (MHV) IC50 (µM) |

| 4a | 0.17 | 8.6 |

| 4f | 0.08 | 2.8 |

| 6c | 0.03 | 0.8 |

| 7c | 0.02 | 1.1 |

| Data sourced from research on 2,6-disubstituted pyrazines as CSNK2A inhibitors. nih.gov |

Other Pharmacological Activities of Related Analogs (e.g., 5-Lipoxygenase-Activating Protein Inhibition, Retinoidal Activity, Diuretic Activity)

The versatility of the pyridine-benzoic acid scaffold extends beyond antiviral applications, with related analogs demonstrating a range of other pharmacological activities.

5-Lipoxygenase-Activating Protein (FLAP) Inhibition: FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govacs.org Inhibition of FLAP is a therapeutic strategy for inflammatory diseases such as asthma. nih.gov Notably, a potent FLAP inhibitor, GSK2190915, features a 4-(6-ethoxypyridin-3-yl)benzyl moiety, which is structurally very similar to the this compound core. This highlights the potential of this scaffold in the development of anti-inflammatory agents targeting the leukotriene pathway. researchgate.net

Retinoidal Activity: Retinoids, which are modulators of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), play crucial roles in cell differentiation, proliferation, and apoptosis. nih.govtocris.com Synthetic retinoids are used in the treatment of various skin diseases and cancers. nih.gov Studies on retinoidal benzoic acid derivatives have shown that the inclusion of a pyridine ring can influence their biological activity. nih.gov While direct data on this compound is limited, the general finding that pyridine- and pyrimidine-carboxylic acids can act as ligands for retinoid nuclear receptors suggests a potential for retinoidal activity within this class of compounds. rsc.org

Diuretic Activity: While specific studies on the diuretic properties of this compound analogs are scarce, research on related heterocyclic structures provides some insights. For instance, certain 5-amino-2-pyridinecarboxylic acid derivatives have been shown to possess potent antihypertensive activity, which can sometimes be associated with diuretic effects. nih.gov This suggests that the pyridine carboxylic acid framework has the potential to be explored for diuretic applications.

Agricultural Chemistry Applications (e.g., Pesticidal and Herbicidal Potential)

The biological activity of pyridine-containing compounds is not limited to pharmacology; they also have significant applications in agriculture as pesticides and herbicides.

Pesticidal Potential: Pyridine derivatives are a well-established class of insecticides. researchgate.net For instance, some pyridine derivatives have shown significant insecticidal activity against pests like the cowpea aphid. researchgate.netgrowingscience.com The structural features of these compounds, including the pyridine ring, are crucial for their biological activity. nih.gov Although direct testing of this compound analogs as pesticides is not widely reported, the known insecticidal properties of various pyridine derivatives suggest that this scaffold could be a valuable starting point for the development of new crop protection agents. researchgate.netnih.gov

Herbicidal Potential: Similarly, pyridine-containing compounds have been investigated for their herbicidal properties. researchgate.netccspublishing.org.cn For example, certain 6-alkoxy(aryloxy) multisubstituted pyridine derivatives have demonstrated moderate herbicidal activities against various weeds. researchgate.netccspublishing.org.cn Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a fused pyridine ring system, have shown significant herbicidal activity. mdpi.com The structural similarity of the this compound core to these active herbicidal compounds suggests a potential for this chemical class in the development of new herbicides. bohrium.combeilstein-journals.org

Structure Activity Relationship Sar and Rational Drug Design for 4 6 Methoxypyridin 3 Yl Benzoic Acid Analogs

Impact of Methoxy (B1213986) Group Modifications on Biological Potency and Target Binding

The methoxy group (-OCH₃) is a critical determinant of biological activity in this series of compounds, influencing potency through electronic and conformational effects. In the development of pyridine-derived analogues of the anti-tubercular agent bedaquiline (B32110), the presence of a methoxy group at the 6-position of the pyridine (B92270) ring was found to generally confer an improvement in activity. nih.gov This enhancement, observed when comparing compounds with and without the 6-methoxy substituent, suggests a favorable interaction within the target's binding pocket. nih.gov

Modifications involving methoxy groups on the benzoic acid portion of related molecules also highlight their importance. Studies on benzoic acid derivatives have shown that methoxylation can contribute to potent antioxidant activities and modulate drug delivery properties. nih.gov The position of the methoxy group is crucial; for example, in studies on the antibacterial properties of benzoic acid derivatives, 4-methoxybenzoic acid required twice the time to achieve a bactericidal effect against E. coli compared to its 2-methoxy isomer, demonstrating a clear positional effect on efficacy. nih.gov Molecular modeling studies further indicate that methoxy groups, along with hydroxyl groups, play a major role in the formation of stable inclusion complexes, which can be critical for drug delivery and bioavailability. nih.gov

Influence of Halogen Substituents on Electronic Properties and Steric Interactions

Halogen atoms (F, Cl, Br, I) are frequently incorporated into drug candidates to modulate their electronic properties, lipophilicity, and binding interactions. The electron-withdrawing nature of halogens can enhance molecular interactions, such as halogen bonding, a directional interaction between a halogen atom and a nucleophile. nsf.govmdpi.com The strength of this interaction typically increases with the polarizability of the halogen, in the order F ≪ Cl < Br < I. mdpi.com

Quantum calculations show that the strengthening effect of an electron-withdrawing substituent like a halogen is most potent when it is closer to the interacting atom, following an ortho > meta > para sequence on a phenyl ring. nsf.gov This principle is evident in the SAR of pyridine-based bedaquiline analogues, where mono-substituted phenylpyridine derivatives featuring an electron-withdrawing group showed significant activity. nih.gov Both fluoro- and chloro-substituents were well-tolerated at the ortho, meta, and para positions of an adjacent phenyl ring, with the 4-fluorophenyl analogue emerging as a particularly potent compound. nih.gov The structural influence and ability of halogens to form directing halogen bonds in crystal engineering also increase in the order of Cl < Br < I. nih.gov

The table below summarizes the activity of halogenated analogues from a study on pyridine-derived compounds, illustrating the tolerance for various halogen substitutions.

| Compound Analogue (Substitution on Phenyl Ring) | Halogen Type | Position | Relative Potency |

| Chloro-analogue | Chlorine | Ortho, Meta, Para | Active |

| Fluoro-analogue | Fluorine | Ortho, Meta, Para | Generally more active than chloro-analogues |

| 4-fluorophenyl analogue | Fluorine | Para | Most potent in the series |

| Di-substituted analogues | - | - | Detrimental to activity |

This table is illustrative, based on findings that mono-halogenated derivatives were generally potent, while di-substitution was detrimental. nih.gov

Role of the Benzoic Acid Moiety and its Positional Isomerism in Activity

The benzoic acid moiety is a well-established scaffold in medicinal chemistry, forming the structural basis for numerous synthetic bioactive molecules. researchgate.netnih.gov Its carboxylic acid group is a key functional handle, capable of forming strong hydrogen bonds and salt bridges with biological targets, which often anchors the ligand in the binding site.

The position of the carboxylic acid group and other substituents on the benzoic acid ring—its positional isomerism—has a profound impact on biological activity. nih.gov A study on benzoic acid derivatives demonstrated that the specific placement of hydroxyl and methoxyl substituents significantly altered antibacterial efficacy against E. coli. nih.gov For instance, a hydroxyl group at the second carbon atom (ortho position) of the benzoic ring reduced the time needed to kill bacterial cells compared to other positions. nih.gov This highlights that the spatial arrangement of the key interacting groups is fundamental to the molecule's function. In complex formation, the carboxyl group typically orients towards hydrophilic regions, underscoring its role in governing intermolecular interactions. nih.gov

Significance of the Pyridine Heterocycle and Substituent Effects on Biological Profiles

The pyridine ring is a privileged heterocycle in drug discovery, prized for its ability to act as a hydrogen bond acceptor via its nitrogen atom and its capacity to be readily functionalized. nih.govethernet.edu.et In the context of 4-(6-methoxypyridin-3-yl)benzoic acid analogues, the pyridine core is integral to maintaining biological activity. Research on bedaquiline analogues successfully demonstrated that replacing the native quinoline (B57606) ring with a pyridine heterocycle could retain potent anti-tubercular activity. nih.gov

Substituents on the pyridine ring play a crucial role in modulating the molecule's properties. The electronic nature and size of substituents can influence the basicity of the pyridine nitrogen and create specific steric fields that enhance target engagement or selectivity. For example, studies on substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can sterically direct chemical reactions towards the 6-position. researchgate.net In the case of methoxy- and fluoro-substituted pyridines, the position of the substituent dictates which proton is most acidic and therefore most likely to be removed during metallation reactions, guiding further chemical synthesis. researchgate.net The 6-methoxy group, as seen in the parent compound, is particularly beneficial for potency in certain inhibitor classes. nih.gov

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a chiral biological target. The synthesis of complex molecules, including analogues of this compound, often results in the creation of stereogenic centers. mdpi.com The resulting enantiomers or diastereomers can exhibit vastly different biological activities, potencies, and metabolic profiles.

For instance, in the synthesis of related heterocyclic compounds, specific stereoisomers were formed, with their configuration being influenced by intermolecular interactions during the chemical reaction. mdpi.com In the development of mGluR5 antagonists, which share structural similarities with pyridine-based compounds, the precise spatial orientation of substituents on the aryl rings was critical for potent activity. nih.gov Although specific stereochemical data for this compound is not detailed in the provided context, the principles of SAR dictate that only one stereoisomer will typically have the optimal geometry for fitting into the target's binding pocket, making stereochemical control a key consideration in its synthesis and development.

Design Principles for Optimizing Target Specificity and Selectivity (e.g., over PIM3)

A primary goal in rational drug design is to achieve high selectivity for the intended biological target over other related proteins, such as isoforms like PIM3 kinase, to minimize off-target effects. One effective strategy is to exploit unique structural differences between the target and its close homologues. nih.gov

A powerful example of this principle is seen in the development of selective inhibitors for PIM kinases. Researchers improved the selectivity of a 7-azaindole-based inhibitor by introducing substituents at the 6-position of the heterocyclic ring. nih.gov The design hypothesis was that a substituent, such as a chlorine atom, would be sterically accommodated by a unique bulge in the ATP-binding pocket of the target PIM kinase. However, this same substituent would clash with the corresponding region in off-target kinases, which lack this structural feature. nih.gov This steric hindrance effectively blocks the inhibitor from binding to off-targets, thereby increasing selectivity for the intended PIM kinase. This approach, which leverages subtle topographical differences in binding sites, is a cornerstone of designing highly specific and selective therapeutic agents. nih.gov

Computational and Mechanistic Studies of 4 6 Methoxypyridin 3 Yl Benzoic Acid and Analogs

Molecular Docking and Binding Affinity Predictions with Biological Targets (e.g., Kinases, Enzymes, Receptors)

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely employed in structure-based drug design to estimate the binding affinity of a ligand for a target protein, such as a kinase, enzyme, or receptor. nih.govsiftdesk.org Kinases are a particularly important class of drug targets due to their critical role in cell signaling pathways; their dysregulation is implicated in many diseases, including cancer. nih.goved.ac.uknih.gov

The process involves placing a ligand into the binding site of a target protein and using a scoring function to rank different binding poses. rrpharmacology.ru For kinase inhibitors, the target is often the ATP-binding site. nih.gov Analogs of 4-(6-methoxypyridin-3-yl)benzoic acid have been investigated as inhibitors of various kinases. For instance, a complex derivative, 8-(6-methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H- nih.govrsc.orgacs.orgtriazolo[4,5- c]quinolin-4-one, was identified as a highly potent and selective inhibitor of RIOK2 kinase, with a binding affinity (Kd) of 6.1 nM. nih.gov

Docking studies on similar pyridine (B92270) and benzoic acid derivatives have revealed high binding affinities for various kinases. nih.govmdpi.com For example, in a study of 4-(arylaminomethyl)benzamide derivatives, docking scores against ABL kinase and other tyrosine kinases were used to identify promising candidates. mdpi.com The docking scores, typically expressed in kcal/mol, indicate the predicted binding energy; more negative values suggest stronger binding. siftdesk.org These predictions are crucial for the virtual screening of large compound libraries to identify potential hits for further experimental validation. siftdesk.org

Table 1: Representative Docking Scores of Benzoic Acid Analogs with Target Kinases This table presents illustrative data from studies on analogous compounds to demonstrate typical docking score values.

| Compound/Analog | Target Kinase | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Nilotinib (Reference) | ABL Kinase (3CS9) | -13.2 | mdpi.com |

| 4-[(1H-1,3,-benzodiazole-2-yl)methyl]-N-phenylbenzamide Derivative | Human ABL Kinase | -12.6 | siftdesk.org |

| Sorafenib (Reference) | VEGF-Receptor (3WZE) | -11.5 | mdpi.com |

| Ifenprodil (Reference) | NMDA GluN2B Receptor | -11.3 | rrpharmacology.ru |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. researchgate.netrsc.orgresearchgate.net These methods are valuable for analyzing benzoic acid derivatives and predicting their chemical behavior. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP). researchgate.netmdpi.com

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to be excited. The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netmdpi.com This information is crucial for understanding intermolecular interactions, such as how a ligand might interact with the amino acid residues in a protein's binding pocket. mdpi.com For benzoic acid derivatives, the negative potential is often localized around the oxygen atoms of the carboxyl group, indicating these are likely sites for electrophilic attack or hydrogen bond formation. researchgate.netmdpi.com

These computational approaches allow for the automated prediction of reactivity, aiding in the design of novel compounds and the understanding of reaction mechanisms. rsc.org

Table 2: Representative Calculated Quantum Chemical Parameters for a Benzoic Acid Derivative This table shows example data from a computational study on a benzoic acid analog (PTMTBA) to illustrate typical quantum chemical parameters. researchgate.net

| Parameter | Value (eV) | Reference |

|---|---|---|

| Energy of HOMO | -6.42 | researchgate.net |

| Energy of LUMO | -1.87 | researchgate.net |

| Energy Gap (ΔE) | 4.55 | researchgate.net |

| Ionization Potential (I) | 6.42 | researchgate.net |

| Electron Affinity (A) | 1.87 | researchgate.net |

| Electronegativity (χ) | 4.14 | researchgate.net |

In Silico Simulation of Ligand-Protein Interactions and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.govnih.gov MD simulations are powerful computational methods that track the motions of atoms and molecules, allowing for the study of the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.govtandfonline.com These simulations are increasingly used to complement experimental data and refine the understanding of binding mechanisms, especially for flexible systems like protein kinases. nih.govrsc.org

Conformational analysis, often performed alongside MD simulations, investigates the different spatial arrangements (conformations) a molecule can adopt due to rotations around its single bonds. nih.govuky.edu For molecules like this compound, the relative orientation of the pyridine and benzoic acid rings is a key conformational feature. Understanding the energetically favorable conformations is essential, as the binding affinity of a ligand can be highly dependent on its ability to adopt a specific conformation that fits the protein's binding site. uky.edu

To assess the stability of a ligand-protein complex during an MD simulation, parameters such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are calculated. tandfonline.com A stable RMSD for the complex over the simulation time suggests that the ligand remains securely bound. tandfonline.com Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. siftdesk.orgresearchgate.net

Table 3: Representative MD Simulation and Binding Free Energy Calculation Results for Kinase Inhibitors This table presents example data from a study on 4-methylbenzamide (B193301) derivatives to illustrate the type of results obtained from MD simulations and MM/PBSA calculations. siftdesk.org

| Compound/Analog | Target Kinase | Calculated Binding Energy (MM/PBSA, kJ/mol) | Reference |

|---|---|---|---|

| 4-[(1H-1,3,-benzodiazole-2-yl)methyl]-N-phenylbenzamide Derivative | Human ABL Kinase | -157.6 | siftdesk.org |

| Derivative with 3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline fragment | T315I-mutant ABL Kinase | -160.0 | siftdesk.org |

| Mean for Approved Kinase Inhibitors (Reference) | Various ABL Kinases | -161.0 | siftdesk.org |

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

Understanding the molecular mechanism of action is key to designing more potent and selective drugs. rsc.org For kinase inhibitors like this compound and its analogs, computational studies help elucidate how they inhibit enzyme activity. The primary mechanism for many kinase inhibitors involves competing with ATP for its binding site on the kinase. nih.gov

The structural features of the inhibitor are critical for its binding and inhibitory function. The pyridine ring, a common scaffold in kinase inhibitors, often forms crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. nih.govnih.govsemanticscholar.org This interaction mimics the way the adenine (B156593) base of ATP binds and is a key anchor for many inhibitors. semanticscholar.org The methoxy (B1213986) group on the pyridine ring and the benzoic acid moiety can form additional hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket, enhancing both potency and selectivity. nih.gov

For example, in a study of ROCK2 inhibitors, molecular docking indicated that hydrophobic interactions were a key element for high potency and isoform selectivity. nih.gov The analysis of binding free energies suggested that interactions with a specific lysine (B10760008) residue (Lys121 in ROCK2) were critical for selectivity over the highly homologous ROCK1. nih.gov Similarly, the crystal structure of an analog of this compound bound to RIOK2 provided direct insight into its molecular mechanism of inhibition, guiding further optimization efforts. nih.gov By combining docking, MD simulations, and quantum chemical calculations, a detailed picture of the key interactions driving enzyme inhibition or receptor modulation can be constructed. siftdesk.org

Table 4: Key Molecular Interactions of Representative Inhibitors with Target Proteins This table summarizes typical interactions observed in computational studies of kinase and enzyme inhibitors, which are likely relevant for analogs of this compound.

| Inhibitor Type/Analog | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Pyridine-based Inhibitors | Kinase Hinge Region | Backbone amides/carbonyls | Hydrogen Bonds | nih.govsemanticscholar.org |

| Amide-chroman Derivative | ROCK2 | Lys121 | Hydrophobic/Electrostatic | nih.gov |

| Benzoic Acid Derivative | Carbonic Anhydrase (3FFP) | Thr199, Gln92, His94 | Hydrogen Bonds, Hydrophobic | researchgate.net |

| Sulfonamide Derivative | α-Glucosidase | Asp214, Glu276, Arg439 | Hydrogen Bonds, Pi-Interactions | nih.gov |

Preclinical Advancements and Future Outlook for this compound and its Analogs

The chemical compound this compound and its derivatives represent a significant area of interest in medicinal chemistry and agrochemical research. This article delves into the preclinical development landscape of this specific benzoic acid class, exploring strategies for lead compound identification and optimization, the development of advanced derivatives, and the investigation of their efficacy and safety profiles. Furthermore, it examines the intellectual property considerations and future opportunities for novel therapeutic and agricultural applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-(6-methoxypyridin-3-yl)benzoic Acid, and how do reaction conditions influence yield?

The synthesis of benzoic acid derivatives typically involves coupling reactions between pyridine and benzoic acid moieties. For example, a Schiff base intermediate can be formed using hydrazine derivatives and aldehydes under acidic conditions (e.g., acetic acid), followed by cyclization with oxidizing agents like sodium hypochlorite . Key parameters affecting yield include:

- Temperature : Reactions at 45°C improve cyclization efficiency compared to room temperature.

- Solvent choice : Ethanol or DMF is preferred for solubility and stability of intermediates.

- Catalysts : Acidic conditions (e.g., acetic acid) accelerate imine formation .

Reference Table :

| Step | Reagents/Conditions | Yield Range | Key Observations |

|---|---|---|---|

| Imine formation | Ethanol, acetic acid, 45°C | 85–91% | White precipitate forms instantly |

| Cyclization | NaOCl·5H₂O, ethanol, RT | 70–75% | Requires 3-hour stirring and overnight air exposure |

Q. Which analytical techniques are critical for characterizing this compound?

Robust characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6) confirm proton environments and aromatic substitution patterns. For example, methoxy groups appear as singlets near δ 3.84 ppm, and pyridyl protons resonate between δ 7.0–8.1 ppm .

- FTIR : Stretching frequencies for carboxylic acid (O–H, ~2500–3000 cm⁻¹) and methoxy groups (C–O, ~1250 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., ESI-MS with <1 ppm error) .

Q. How do solubility and stability impact experimental design for this compound?

- Solubility : Benzoic acid derivatives are polar but often require DMSO or DMF for dissolution. For biological assays, buffer compatibility (e.g., PBS) must be tested to avoid precipitation.

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability in aqueous solutions is pH-dependent; acidic conditions (pH <4) reduce hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or HRMS data may arise from regioisomeric impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between ortho/meta substitution .

- Isotopic labeling : ¹³C-labeled analogs (e.g., 4-¹³C-benzoic acid) clarify ambiguous peaks .

- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

Key factors in cross-coupling (e.g., Suzuki-Miyaura):

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl-aryl bond formation.

- Base choice : K₂CO₃ enhances transmetallation efficiency compared to NaHCO₃.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes with comparable yields .

Q. How can computational methods predict the biological activity of this compound?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). The methoxy group may occupy hydrophobic pockets, while the carboxylic acid engages in hydrogen bonding .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with anti-inflammatory activity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time.

- Crystallization control : Seed crystals and controlled cooling rates ensure consistent polymorphism .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

- Electron density : The pyridine ring’s electron-deficient nature directs electrophilic substitution to the benzoic acid moiety.

- Tautomerism : Keto-enol tautomerism of the carboxylic acid group affects hydrogen-bonding capacity in protein-ligand interactions .

Q. What are the limitations of current chromatographic methods for purity analysis?

Q. How can researchers validate the compound’s role in enzyme inhibition studies?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).

- SPR spectroscopy : Quantifies binding affinity (KD) to immobilized enzymes like carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.